

Application Notes and Protocols: Orthogonal Protection Strategies with Boc-His(3-Me)-OH

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Compound of Interest

Compound Name: *Boc-his(3-ME)-OH*

Cat. No.: *B558305*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of $N\alpha$ -Boc-3-methyl-L-histidine (**Boc-His(3-Me)-OH**) in peptide synthesis. The focus is on an orthogonal strategy where the 3-methyl group on the imidazole ring is a permanent modification, enhancing peptide stability, rather than a temporary protecting group.

Introduction: A Paradigm Shift in Histidine Protection

The incorporation of histidine into peptide sequences presents unique challenges, primarily the risk of racemization during coupling steps. Traditional strategies involve the use of removable side-chain protecting groups on the imidazole ring. However, the use of **Boc-His(3-Me)-OH** represents a different approach: the introduction of a permanent 3-methyl group. This modification is not removed during peptide synthesis or cleavage and offers the significant advantage of increased resistance to enzymatic degradation.

The "orthogonal" nature of this strategy lies in the stability of the permanent 3-methyl group under the acidic conditions required to remove the $N\alpha$ -Boc group and other acid-labile side-chain protecting groups. This allows for the selective deprotection of other residues while maintaining the integrity of the 3-methylhistidine side chain.

Key Applications:

- **Enhanced Proteolytic Stability:** The 3-methyl group sterically hinders the approach of proteases, increasing the half-life of the peptide in biological systems.^[1]
- **Modulation of Biological Activity:** The altered steric and electronic properties of the imidazole ring can influence receptor binding and biological activity.^[1]
- **Drug Development:** A key building block in the synthesis of peptide-based drugs with improved pharmacokinetic properties.

Data Presentation: Comparative Stability and Performance

The choice of histidine derivative significantly impacts the stereochemical purity and stability of the final peptide. The following tables summarize key quantitative data.

Table 1: Racemization of Histidine Derivatives in Fmoc SPPS

Histidine Derivative	Coupling Temperature (°C)	Coupling Time (min)	D-Isomer Formation (%)
Fmoc-His(Trt)-OH	50	10	6.8
Fmoc-His(Boc)-OH	50	10	0.18
Fmoc-His(Trt)-OH	90	2	>16
Fmoc-His(Boc)-OH	90	2	0.81

This data highlights the effectiveness of side-chain protection in suppressing racemization, a principle that also applies to the use of a permanent methyl group.

Table 2: Illustrative Impact of 3-Methylhistidine on Peptide Properties

Peptide Analog	Modification	In Vitro Potency (EC ₅₀ , nM)	Proteolytic Half-Life (t _{1/2} , min)
Analog A	Unmodified Histidine	10.5	15
Analog B	1-Methylhistidine	15.8	45
Analog C	3-Methylhistidine	8.2	60

This table provides an illustrative example of how 3-methylhistidine incorporation can enhance proteolytic stability and modulate biological activity. Actual values are highly dependent on the specific peptide and biological system.[\[1\]](#)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with Boc-His(3-Me)-OH

This protocol outlines the manual steps for incorporating **Boc-His(3-Me)-OH** into a peptide sequence using a standard Boc-SPPS strategy.

Materials:

- **Boc-His(3-Me)-OH**
- Merrifield or other suitable resin for Boc-SPPS
- N α -Boc protected amino acids
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HOBt)

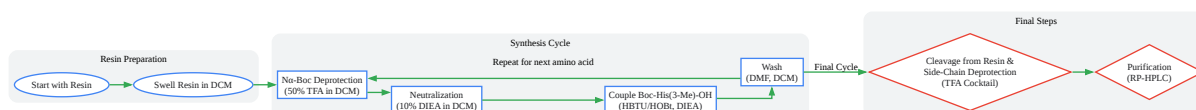
- Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)
- Cold diethyl ether

Protocol:

- Resin Swelling:
 - Place the desired amount of resin in a reaction vessel.
 - Add DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[\[2\]](#)
 - Drain the solvent.[\[2\]](#)
- N α -Boc Deprotection:
 - Add a solution of 50% TFA in DCM to the resin.[\[2\]](#)
 - Agitate for 1-2 minutes and drain.[\[2\]](#)
 - Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[\[2\]](#)
 - Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times).[\[2\]](#)
- Neutralization:
 - Add a solution of 10% DIEA in DCM to the resin.
 - Agitate for 2 minutes and drain. Repeat this step once more.[\[2\]](#)
 - Wash the resin thoroughly with DCM (3-5 times).[\[2\]](#)
- Coupling of **Boc-His(3-Me)-OH**:
 - Dissolve 2-4 equivalents of **Boc-His(3-Me)-OH** and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.
 - Add the solution to the neutralized peptide-resin.

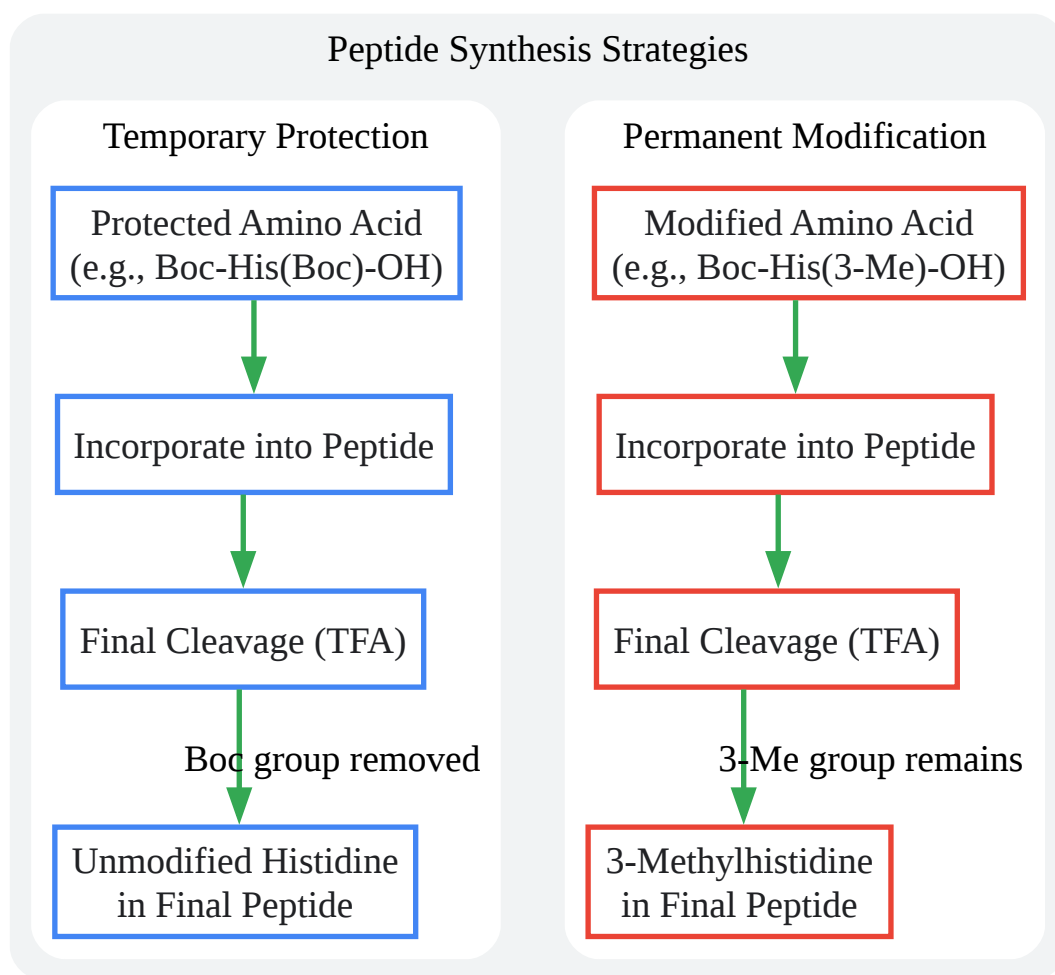
- Add 4-6 equivalents of DIEA to initiate the coupling reaction.[\[2\]](#)
- Agitate for 1-2 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
- Wash the resin with DMF (3-5 times) and DCM (3-5 times).
- Chain Elongation:
 - Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection:
 - Wash the fully assembled peptide-resin with DCM and dry under vacuum.
 - Add a cleavage cocktail (e.g., Reagent K) to the resin. The 3-methyl group on the histidine side chain will remain intact under these conditions.
 - Agitate for 2-4 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[\[2\]](#)
 - Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[\[2\]](#)
 - Dry the crude peptide under vacuum.
- Purification:
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Characterize the final product by mass spectrometry to confirm its molecular weight.

Visualizations



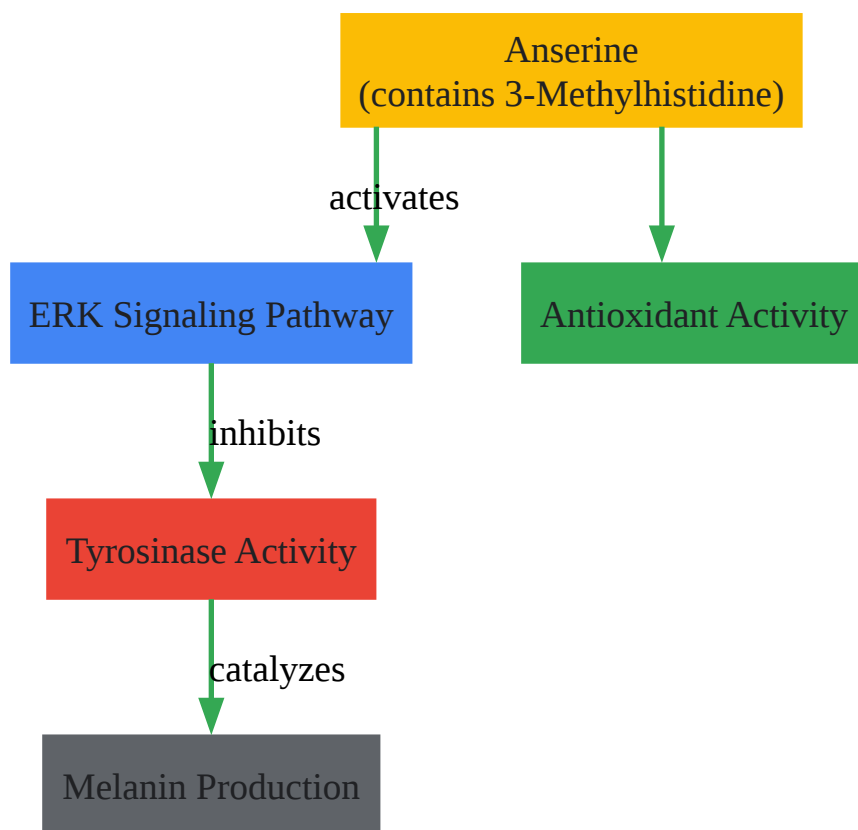
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Figure 1: Workflow for Boc-SPPS incorporating **Boc-His(3-Me)-OH**.



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Figure 2: Logic of permanent modification vs. temporary protection.



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Figure 3: Anserine's role in the ERK signaling pathway for melanogenesis.

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References

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